molecular formula C10H18ClN3 B13516834 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B13516834
M. Wt: 215.72 g/mol
InChI Key: ZWVDNMTZYWCXDN-UHFFFAOYSA-N
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Description

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of cyclohexyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained as a hydrochloride salt by treating the pyrazole with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclohexyl-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of both the cyclohexyl and methyl groups on the pyrazole ring. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18ClN3

Molecular Weight

215.72 g/mol

IUPAC Name

5-cyclohexyl-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H17N3.ClH/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8;/h7-8H,2-6H2,1H3,(H2,11,12);1H

InChI Key

ZWVDNMTZYWCXDN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C2CCCCC2.Cl

Origin of Product

United States

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